Regioisomeric Identity: 4-Diethylamino vs. 2-Diethylamino Substitution Defines Distinct Synthetic and Biological Profiles
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine (57054-88-3) and its regioisomer 5-bromo-4-chloro-N,N-diethylpyrimidin-2-amine (57054-89-4) share identical molecular formula (C₈H₁₁BrClN₃) and molecular weight (264.55 g/mol) but differ in the ring position of the diethylamino group (C4 vs. C2) and chlorine (C2 vs. C4) . In pyrimidine-based kinase inhibitor design, the C4 position typically engages the hinge-binding region of the ATP-binding pocket, making the regiochemistry of substituents at this position pharmacologically critical [1]. The C4-amino substituent in the target compound places the diethylamino group at the hinge-binding locus, whereas the C2-amino regioisomer places it at the solvent-exposed region, which can fundamentally alter target affinity and selectivity profiles. The availability of both regioisomers as distinct commercial products (Bidepharm BD662081 for 57054-88-3, purity 97%; separate catalog entries for 57054-89-4) underscores their non-interchangeability in synthetic and screening workflows .
| Evidence Dimension | Regiochemistry (position of diethylamino and chloro substituents on pyrimidine ring) |
|---|---|
| Target Compound Data | Diethylamino at C4; Chloro at C2; Bromo at C5 (CAS 57054-88-3) |
| Comparator Or Baseline | Regioisomer: Diethylamino at C2; Chloro at C4; Bromo at C5 (CAS 57054-89-4) |
| Quantified Difference | Structural isomers with identical MW (264.55 g/mol) and formula (C₈H₁₁BrClN₃); differentiated by InChIKey (HLTVDIWJSHPQLF-UHFFFAOYSA-N vs. comparator); distinct commercial catalog entries with independent purity specifications |
| Conditions | Structural identity confirmed by PubChem CID 15620525; commercial availability verified via supplier catalogs (Bidepharm, purity 97%) |
Why This Matters
Incorrect regioisomer procurement leads to synthesis of the wrong final compound, invalidating structure-activity relationship (SAR) data and potentially wasting entire screening campaigns.
- [1] Suradhenupura Munikrishnappa, C.; et al. Part-1: Design, Synthesis and Biological Evaluation of Novel Bromo-Pyrimidine Analogs as Tyrosine Kinase Inhibitors. European Journal of Medicinal Chemistry 2016, 119, 70–82. DOI: 10.1016/j.ejmech.2016.04.056. View Source
